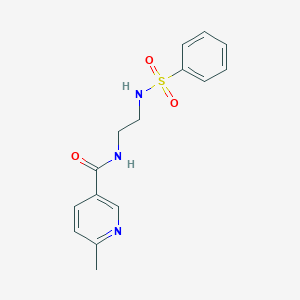
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide (MPAEN) is a synthetic compound that has been widely studied for its potential applications in scientific research. MPAEN is a nicotinamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide is not fully understood, but it is thought to involve the modulation of NAD+ levels in cells. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to increase NAD+ levels in cells, which may lead to a variety of downstream effects.
Biochemical and Physiological Effects:
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of gene expression, and the activation of various signaling pathways. 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide. One area of interest is the development of new synthetic methods for producing 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and related compounds. Another area of interest is the further elucidation of the mechanism of action of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide and its downstream effects on cellular metabolism and signaling pathways. Additionally, researchers may explore the potential therapeutic applications of 6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide in the treatment of neurodegenerative diseases and other conditions.
Synthesis Methods
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide can be synthesized through a multi-step process involving the reaction of nicotinamide with various reagents. One commonly used method involves the reaction of nicotinamide with 2-phenylacetyl chloride in the presence of a base such as triethylamine, followed by the addition of methylamine to the resulting product.
Scientific Research Applications
6-Methyl-N-(2-phenylacetylamino-ethyl)-nicotinamide has been used in a variety of scientific research applications, including as a tool for studying the role of nicotinamide in cellular metabolism. Nicotinamide is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a critical role in a wide range of cellular processes.
properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
6-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-8-15(12-20-13)17(22)19-10-9-18-16(21)11-14-5-3-2-4-6-14/h2-8,12H,9-11H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
YRZWWTMTYHRUHD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CC=C2 |
solubility |
44.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)propyl]pyrazine-2-carboxamide](/img/structure/B252243.png)
![N-[3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)propyl]pyrazine-2-carboxamide](/img/structure/B252247.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B252248.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252249.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252256.png)
![N-(2-{[(2-chlorophenoxy)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252257.png)
![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)

![6-methyl-N-[2-(propionylamino)ethyl]nicotinamide](/img/structure/B252261.png)
![N-(2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}ethyl)-6-methylnicotinamide](/img/structure/B252264.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252265.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)
![N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)